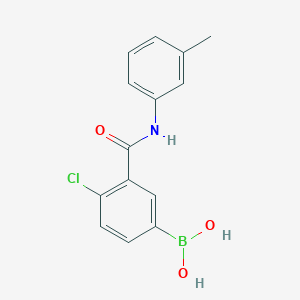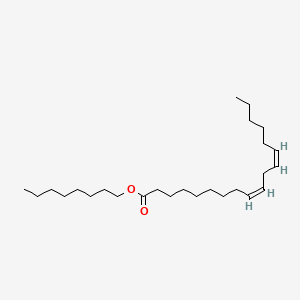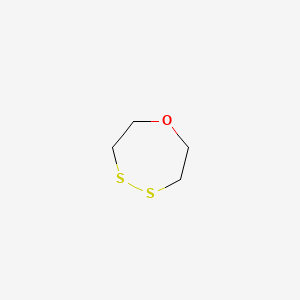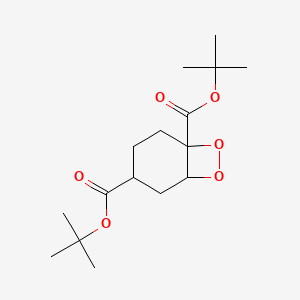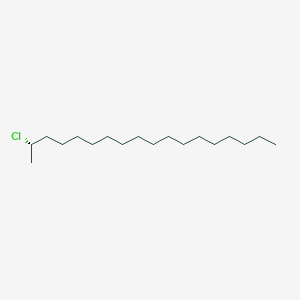
8-Decenal, (8E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Decenal, (8E)-: is an organic compound with the molecular formula C10H18O . It is a type of aldehyde with a double bond located at the 8-9 position. This compound is known for its distinct odor and is often used in the fragrance industry. It is also found in various natural sources and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method to synthesize 8-Decenal, (8E)- is through the Wittig reaction. This involves the reaction of a phosphonium ylide with an aldehyde to form the desired alkene.
Hydroformylation: Another method involves the hydroformylation of 1-octene, followed by oxidation to yield 8-Decenal, (8E)-.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, 8-Decenal, (8E)- can be produced by the catalytic hydrogenation of 1-octyne followed by selective oxidation.
Biotechnological Methods: Some industrial processes utilize biotechnological methods involving microorganisms to produce 8-Decenal, (8E)- from natural precursors.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 8-Decenal, (8E)- can undergo oxidation reactions to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 8-decenol.
Addition Reactions: The double bond in 8-Decenal, (8E)- can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Addition Reactions: Halogens like bromine or hydrogen gas in the presence of a catalyst are used for addition reactions.
Major Products Formed:
Oxidation: 8-Decenoic acid.
Reduction: 8-Decenol.
Addition: 8,9-Dibromodecanal or 8-Decanal.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Fragrances: 8-Decenal, (8E)- is used as an intermediate in the synthesis of various fragrance compounds.
Organic Synthesis: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Pheromone Studies: This compound is studied for its role as a pheromone in certain insect species.
Biochemical Pathways: It is used to study biochemical pathways involving aldehydes.
Medicine:
Drug Development: 8-Decenal, (8E)- is explored for its potential use in drug development due to its biological activity.
Industry:
Flavor and Fragrance Industry: It is widely used in the flavor and fragrance industry for its pleasant odor.
Agriculture: It is used in agriculture as a component of insect attractants.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: 8-Decenal, (8E)- interacts with various enzymes involved in aldehyde metabolism.
Signal Transduction: It can act as a signaling molecule in certain biological pathways, influencing cellular responses.
Comparación Con Compuestos Similares
8-Decenal, (8Z)-: This is the cis-isomer of 8-Decenal, (8E)- and has different physical and chemical properties.
Nonanal: A similar aldehyde with one less carbon atom.
Decanal: A saturated aldehyde with no double bonds.
Uniqueness:
Double Bond Position: The unique position of the double bond in 8-Decenal, (8E)- gives it distinct reactivity compared to its isomers and other aldehydes.
Odor Profile: Its specific odor profile makes it valuable in the fragrance industry.
Propiedades
Número CAS |
174155-47-6 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(E)-dec-8-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,10H,4-9H2,1H3/b3-2+ |
Clave InChI |
DGJAEYIZIUUWSJ-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CCCCCCC=O |
SMILES canónico |
CC=CCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



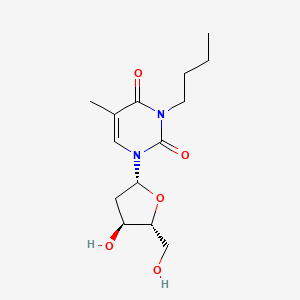
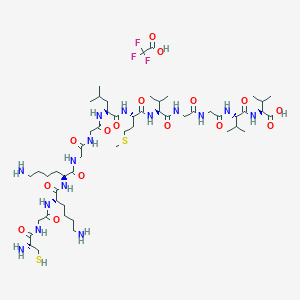
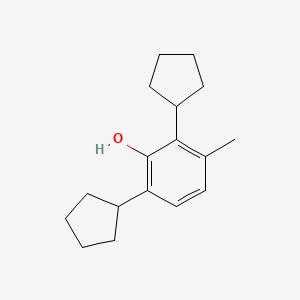
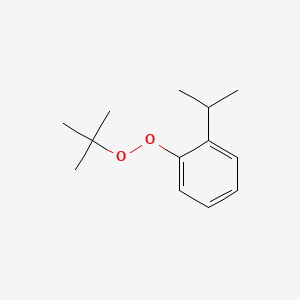

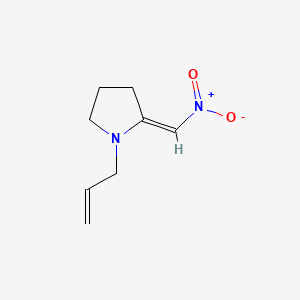
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)

